DOPA sulfate

Catalog No.
S14906398
CAS No.
96253-55-3
M.F
C9H11NO7S
M. Wt
277.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOPA sulfate

CAS Number

96253-55-3

Product Name

DOPA sulfate

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid

Molecular Formula

C9H11NO7S

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1

InChI Key

SWJDFMNJUOJVPA-LURJTMIESA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)OS(=O)(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O)O

DOPA sulfate is a tyrosine derivative.

DOPA sulfate, chemically known as 3,4-dihydroxyphenylalanine sulfate, is a derivative of the amino acid L-DOPA. Its molecular formula is C9H11NO7SC_9H_{11}NO_7S, and it is classified as an organic compound within the category of tyrosine derivatives. DOPA sulfate is notable for its role in the biosynthesis of dopamine and its potential implications in neurological functions and disorders. This compound is characterized by the presence of a sulfate group attached to the L-DOPA structure, which influences its solubility and biological activity compared to its parent compound.

, primarily involving oxidation and conjugation. The presence of hydroxyl groups allows it to undergo oxidation to form quinones, which are reactive intermediates that can lead to further polymerization or cross-linking reactions. Additionally, DOPA sulfate can react with other compounds in metabolic pathways, contributing to the synthesis of neurotransmitters like dopamine.

  • Oxidation: DOPA sulfate can be oxidized to form reactive quinones.
  • Conjugation: It may participate in sulfation reactions, influencing its pharmacokinetics and biological activity.

DOPA sulfate exhibits several biological activities, primarily linked to its role as a precursor in dopamine synthesis. It has been shown to influence neurotransmitter levels in the brain and may play a role in modulating mood and motor functions. Some studies suggest that DOPA sulfate may also have neuroprotective effects, although more research is needed to fully understand its mechanisms.

  • Dopamine Synthesis: Acts as a precursor for dopamine.
  • Neuroprotective Effects: Potentially protects neurons from oxidative stress.
  • Influence on Mood: May affect mood regulation through dopamine pathways.

The synthesis of DOPA sulfate can be achieved through various methods:

  • Chemical Synthesis: DOPA can be sulfated using sulfuric acid or sulfating agents under controlled conditions to yield DOPA sulfate.
  • Biochemical Pathways: In vivo synthesis occurs through enzymatic reactions where L-DOPA is sulfated by sulfotransferase enzymes.

The choice of method often depends on the desired purity and yield for research or pharmaceutical applications.

DOPA sulfate has several applications across different fields:

  • Pharmaceuticals: Used in formulations aimed at treating Parkinson's disease due to its role in dopamine synthesis.
  • Research: Investigated for its potential neuroprotective properties and effects on neurotransmitter dynamics.
  • Metabolomics: Studied as a biomarker for various physiological states and conditions related to dopamine metabolism.

Research into the interactions of DOPA sulfate with other compounds has revealed important insights into its biological role:

  • Inhibition Studies: Compounds such as hydroquinone have been shown to inhibit the dopa reaction, suggesting that DOPA sulfate's activity can be modulated by other chemicals .
  • Enzyme Interactions: Studies indicate that DOPA sulfate interacts with various enzymes involved in neurotransmitter metabolism, highlighting its significance in biochemical pathways .

DOPA sulfate shares structural similarities with other compounds derived from tyrosine and phenolic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-DOPAC9H11NO4Precursor for dopamine without the sulfate group
DopamineC8H11NO2Neurotransmitter directly involved in mood regulation
TyrosineC9H11NO3Amino acid precursor for L-DOPA synthesis
3,4-DihydroxyphenylalanineC9H11NO5Intermediate in melanin production; lacks sulfate group

Uniqueness of DOPA Sulfate

DOPA sulfate's uniqueness lies in its sulfate modification, which enhances solubility and alters its interaction with biological systems compared to L-DOPA and dopamine. This modification may impact pharmacological properties, making it a subject of interest for further research into therapeutic applications.

The sulfoconjugation of L-DOPA is catalyzed by members of the cytosolic sulfotransferase (SULT) family, particularly SULT1A3 (also known as monoamine-sulfating phenol sulfotransferase). This enzyme transfers a sulfate group from the cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of L-DOPA, forming L-DOPA sulfate. Structural studies of SULT1A3 reveal a conserved catalytic domain that accommodates L-DOPA through hydrogen bonding with residues such as Tyr-169 and Lys-234, ensuring substrate specificity.

The reaction exhibits strict regioselectivity, favoring sulfation at the meta-hydroxyl group (3-O position) over the para-hydroxyl group (4-O position). Nuclear magnetic resonance (NMR) analysis of synthetic L-DOPA sulfate confirmed that the enzymatic product corresponds exclusively to L-DOPA 3-O-sulfate. This specificity is attributed to steric constraints within the SULT1A3 active site, which preferentially orient the meta-hydroxyl group toward the PAPS-binding pocket.

Table 1: Kinetic Parameters of Human SULT1A3 for L-DOPA Sulfation

ParameterValueSource
$$K_m$$ (L-DOPA)$$10.2 \pm 1.5\ \mu M$$
$$K_m$$ (PAPS)$$0.122 \pm 0.02\ \mu M$$
$$V_{max}$$$$12.4 \pm 2.1\ nmol/min/mg$$

Manganese ions (Mn²⁺) enhance sulfotransferase activity by forming ternary complexes with L-DOPA and the enzyme. Kinetic studies demonstrate that Mn²⁺ increases the catalytic efficiency ($$k{cat}/Km$$) of SULT1A3 by 3.5-fold, likely through stabilization of the transition state during sulfate transfer. This metal ion dependence is unique to DOPA/tyrosine sulfation and not observed in other SULT1A3-catalyzed reactions.

Dopamine Sulfation as a Terminal Metabolic Pathway

Dopamine sulfation represents a major inactivation pathway, particularly in extraneuronal tissues. Following decarboxylation of L-DOPA to dopamine by aromatic L-amino acid decarboxylase (AADC), sulfation occurs predominantly in the hypothalamus and striatum, where sulfotransferase activity is highest. Monoamine oxidase (MAO) inhibition experiments reveal a compensatory relationship between oxidative deamination and sulfoconjugation: pargyline-induced MAO blockade increases free dopamine concentrations, which subsequently drives sulfation rates by 2.3-fold in the hypothalamus.

Table 2: Regional Distribution of Dopamine Sulfate in Rat Brain

Brain RegionDopamine Sulfate (pmol/mg)Free Dopamine (pmol/mg)Sulfate/Free Ratio
Hypothalamus$$4.8 \pm 0.6$$$$2.1 \pm 0.3$$$$2.29$$
Striatum$$3.2 \pm 0.4$$$$8.9 \pm 1.1$$$$0.36$$
Brainstem$$1.1 \pm 0.2$$$$0.9 \pm 0.1$$$$1.22$$

Sulfated dopamine exhibits reduced receptor affinity and cannot cross the blood-brain barrier, effectively sequestering excess neurotransmitter in peripheral circulation. This compartmentalization is evidenced by studies showing that 6-hydroxydopamine-induced neuronal degeneration does not alter dopamine sulfate levels, confirming its extraneuronal origin.

Interspecies Variations in Catecholamine Sulfotransferase Expression

Significant interspecies differences exist in sulfotransferase substrate specificity and tissue distribution:

  • Primates: Human SULT1A3 displays dual specificity for monoamines (dopamine, norepinephrine) and phenolic compounds (L-DOPA, tyrosine). A genetic polymorphism (Lys234Asn) reduces enzymatic activity to 28% of wild-type levels in African-American populations, highlighting ethnic variability in sulfation capacity.

  • Rodents: Rat hepatic sulfotransferases exhibit 10-fold lower activity toward L-DOPA compared to humans. Instead, murine Sult1d1 shows glucocorticoid-inducible expression, linking stress responses to enhanced catecholamine sulfation.

Table 3: Comparative Sulfotransferase Activities Across Species

SpeciesEnzymeSubstrate SpecificityMn²⁺ Stimulation
HumanSULT1A3Dopamine, L-DOPA, d-tyrosineYes (3.5-fold)
RatSULT1A1p-nitrophenol, dopamineNo
MouseSult1d1Corticosteroids, dopamineNo

Structural analysis of human SULT1A3 reveals a unique N-terminal helix (residues 15–32) absent in rodent orthologs, which may explain its preferential activity toward D-enantiomers of tyrosine and DOPA. This evolutionary divergence suggests adaptive specialization in neurotransmitter regulation between species.

Sulfotransferase one A three represents a highly specialized enzyme within the cytosolic sulfotransferase superfamily, exhibiting remarkable substrate specificity toward monoamine neurotransmitters including dopamine, epinephrine, and norepinephrine [2] [7]. The enzyme demonstrates a molecular weight of approximately thirty five point six kilodaltons and consists of two hundred ninety five amino acid residues arranged in the characteristic sulfotransferase protein fold [8]. The protein structure adopts the classical alpha beta motif comprised of a central five stranded parallel beta sheet surrounded by alpha helices on either side [9].

Structural Organization and Active Site Architecture

The three dimensional structure of sulfotransferase one A three reveals a sophisticated active site architecture optimized for catecholamine recognition and binding [10] [11]. Crystal structure analysis has demonstrated that the enzyme exists as a homodimer in solution, although it crystallizes with a monomer in the asymmetric unit of the cell [12]. The active site contains several critical regions including three loops of significant importance: the first loop also known as the Lip, the second loop positioned opposite to it, and the largest third loop referred to as the Cap [3].

The substrate binding pocket adopts a distinctive V shaped configuration when in the acceptor free state, with two distinct channels separated by an angle of approximately sixty five degrees [9]. Channel one is positioned between phenylalanine two hundred forty seven and valine one hundred forty eight, while channel two is composed of phenylalanine seventy six and adjacent residues [9]. The catalytic cavity is located at the bottom of the V shaped structure, where the actual sulfate transfer reaction occurs [9].

Critical Catalytic Residues

Detailed structural and mutagenesis studies have identified several amino acid residues that play pivotal roles in substrate recognition and catalytic activity [10] [13] [7]. Glutamic acid one hundred forty six represents the most critical residue for substrate specificity, forming essential electrostatic interactions with positively charged catecholamine substrates at physiological pH [13] [7]. Site directed mutagenesis experiments have demonstrated that replacement of glutamic acid one hundred forty six with alanine dramatically reduces the enzyme's ability to sulfate dopamine and tyramine, confirming its central role in substrate binding [13].

Aspartic acid eighty six serves as another crucial residue, particularly important for the manganese ion stimulation of dihydroxyphenylalanine and tyrosine sulfating activity [10] [7]. This residue contributes to both stereoselectivity and overall sulfating activity of the enzyme [10]. Additional important residues include histidine one hundred eight and lysine forty eight, which participate in the catalytic mechanism through interactions with the phosphoadenosine five prime phosphosulfate cofactor [14].

Kinetic Parameters and Catalytic Mechanism

Kinetic analysis of sulfotransferase one A three has revealed distinct catalytic properties for different hydroxyl positions on dopamine substrates [2]. The enzyme demonstrates apparent Michaelis Menten constant values of two point two one plus or minus zero point seven six four micromolar for dopamine four O sulfate formation and two point five nine plus or minus one point zero six micromolar for dopamine three O sulfate formation [2]. However, the maximum velocity for three O sulfate formation is approximately six times higher at three hundred forty four plus or minus one hundred thirty nine nanomoles per minute per milligram protein compared to forty five point four plus or minus sixteen point five nanomoles per minute per milligram protein for four O sulfate formation [2].

The catalytic mechanism follows Michaelis Menten kinetics up to fifty micromolar dopamine concentration, with strong substrate inhibition observed at higher concentrations [2]. This kinetic behavior explains the predominance of dopamine three O sulfate over dopamine four O sulfate in human blood circulation [2].

Kinetic ParameterDopamine 3-O-SulfateDopamine 4-O-Sulfate
Michaelis Menten Constant (μM)2.59 ± 1.06 [2]2.21 ± 0.764 [2]
Maximum Velocity (nmol/min/mg protein)344 ± 139 [2]45.4 ± 16.5 [2]
Regioselectivity Ratio6:1 [2]Reference

Tissue Specific Expression Patterns of Sulfotransferases

The tissue distribution of sulfotransferase enzymes exhibits remarkable specificity that directly correlates with their physiological functions and substrate preferences [15] [16]. Comprehensive quantitative studies using immunoblotting techniques have revealed substantial intertissue and interindividual differences in sulfotransferase expression levels across human organs [16] [17].

Hepatic Expression Profile

The human liver represents the most diverse organ with respect to sulfotransferase expression, containing multiple isozymes but notably lacking sulfotransferase one A three expression [16] [17]. Quantitative analysis of twenty eight liver samples revealed that sulfotransferase one A one constitutes the predominant enzyme, accounting for more than fifty percent of total sulfotransferase content with expression levels ranging from four hundred twenty to four thousand nine hundred nanograms per milligram cytosol protein [16]. Sulfotransferase two A one represents the second most abundant form at twenty seven percent of total content, followed by sulfotransferase one B one at fourteen percent and sulfotransferase one E one at six percent [16].

The absence of sulfotransferase one A three in hepatic tissue is particularly significant for dopamine metabolism, as it indicates that dopamine sulfation does not occur primarily in the liver but rather in extrahepatic tissues [16] [17]. This tissue specific distribution pattern suggests specialized metabolic compartmentalization for catecholamine processing [15].

Gastrointestinal Tract Distribution

The small intestine contains the largest overall amount of sulfotransferase protein of any tissue examined, with sulfotransferase one B one representing the major enzyme at thirty six percent of total content [16]. Sulfotransferase one A three constitutes thirty one percent of intestinal sulfotransferase expression, making the gastrointestinal tract a primary site for dopamine sulfation [16] [5]. This distribution pattern is consistent with the observation that mesenteric dopamine sulfate production accounts for most urinary dopamine sulfate excretion [5].

The high expression of sulfotransferase one A three in intestinal tissues supports the concept of an enzymatic gut blood barrier that serves to detoxify exogenous dopamine and regulate autocrine and paracrine effects of endogenous dopamine generated in the gastrointestinal tract [5]. Surgery patients demonstrate large arterial portal venous increments in plasma dopamine sulfate concentrations, confirming the significant contribution of intestinal sulfation to systemic dopamine sulfate levels [5].

Central Nervous System Expression

Brain tissue exhibits a distinctive inverse expression pattern between sulfotransferase one A one and sulfotransferase one A three across different regions [15]. Sulfotransferase one A three demonstrates highest expression in the superior temporal gyrus, hippocampus, and temporal lobe, while sulfotransferase one A one shows preferential expression in the cerebellum, occipital lobe, and frontal lobe [15]. This complementary distribution pattern reflects the different substrate specificities of these enzymes, with sulfotransferase one A three specializing in catecholamine neurotransmitter metabolism [15].

Immunohistochemical analysis reveals that both sulfotransferase one A one and one A three are expressed in multiple cell types including neurons and glial cells [15]. The enzymes show cytosolic localization within these cellular compartments, which is consistent with their classification as cytosolic phase two metabolizing enzymes [15]. In temporal lobe tissue, sulfotransferase one A three expression is predominantly found in microglia and oligodendrocytes, which may account for the increased immunoreactivity observed in this brain region [15].

Tissue TypeSULT1A1 ExpressionSULT1A3 ExpressionTotal SULT Content
Liver3200 ± 1100 ng/mg [16]Below Detection [16]5960 ± 1400 ng/mg [16]
Small Intestine1300 ± 650 ng/mg [16]2000 ± 1100 ng/mg [16]7800 ± 4600 ng/mg [16]
Kidney170 ± 90 ng/mg [16]120 ± 70 ng/mg [16]430 ± 270 ng/mg [16]
Lung60 ± 50 ng/mg [16]60 ± 80 ng/mg [16]290 ± 130 ng/mg [16]

Developmental and Gender Variations

Tissue expression patterns of sulfotransferases demonstrate significant developmental changes from fetal to adult stages [18] [19]. Fetal tissues exhibit higher sulfotransferase activity in kidneys and intestinal tract compared to liver, with fetal kidney activity of five hundred seventy six plus or minus one hundred seventy seven picomoles per minute per milligram protein and intestinal activity of five hundred fifty eight plus or minus two hundred ninety three picomoles per minute per milligram protein [19]. In contrast, adult tissues show the highest sulfotransferase activity in liver at six hundred twenty five plus or minus two hundred five picomoles per minute per milligram protein [19].

The developmental regulation of sulfotransferase expression reflects the changing metabolic demands throughout human development and the evolving capacity for xenobiotic detoxification [19]. Adult extrahepatic tissues maintain significant sulfotransferase activity, with intestinal mucosa showing the highest activity at one hundred fifty three plus or minus forty nine picomoles per minute per milligram protein among non hepatic tissues [19].

Regulatory Mechanisms Governing Sulfotransferase Activity

The regulation of sulfotransferase activity occurs through multiple interconnected mechanisms including transcriptional control, post translational modifications, and substrate induced regulation [20] [21] [22]. These regulatory processes ensure appropriate enzyme expression levels and catalytic activity in response to physiological demands and xenobiotic exposure [23] [24].

Transcriptional Regulation Mechanisms

Sulfotransferase one A three gene expression is subject to complex transcriptional regulation involving multiple nuclear receptors and transcription factors [21] [24]. Glucocorticoid receptor mediated regulation represents a well characterized pathway, with dexamethasone treatment significantly inducing sulfotransferase one A three activity toward dopamine in hepatocellular carcinoma derived cells [24]. The glucocorticoid response element located at position negative one thousand two hundred eleven to negative one thousand one hundred ninety three upstream of the transcription start site is essential for this induction [24].

Analysis of the sulfotransferase one A three five prime flanking region reveals responsiveness to dexamethasone and prednisolone in a concentration dependent manner, with maximal induction occurring at one hundred nanomolar dexamethasone or one micromolar prednisolone [24]. The magnitude of induction depends on glucocorticoid receptor expression levels, confirming the receptor mediated mechanism of transcriptional activation [24].

Pregnane X receptor represents another important transcriptional regulator of sulfotransferase gene expression [21]. Inverted repeat with zero intervening bases motifs located in the five prime flanking regions of sulfotransferase genes serve as binding sites for pregnane X receptor and other nuclear receptors including constitutive androstane receptor, farnesoid X receptor, and vitamin D receptor [21]. These nuclear receptors function as environmental sensors that respond to xenobiotic exposure by modulating sulfotransferase expression levels [21].

Dopamine Induced Auto Regulation

A remarkable regulatory mechanism involves the ability of dopamine to induce the expression of its own metabolizing enzymes, including sulfotransferase one A three and sulfotransferase one A one [23] [22]. This auto regulatory pathway requires activation of both dopamine D one receptors and N methyl D aspartate receptors, demonstrating the integration of neurotransmitter signaling with metabolic enzyme regulation [23] [22].

The induction mechanism involves extracellular signal regulated kinase one and two phosphorylation and calcineurin activation [23] [22]. Dopamine treatment increases phosphorylation of extracellular signal regulated kinase one and two in a dose dependent manner, with phosphorylation occurring as early as two hours after treatment, preceding sulfotransferase induction by several hours [23]. Pharmacological inhibition of either extracellular signal regulated kinase one and two or calcineurin prevents dopamine induced sulfotransferase upregulation [23].

The physiological significance of this auto regulatory mechanism is demonstrated by the protective effect against dopamine induced cytotoxicity [23]. Cells with enhanced sulfotransferase one A three expression show reduced susceptibility to dopamine neurotoxicity, while small interfering ribonucleic acid mediated knockdown of sulfotransferase one A three increases cellular vulnerability to dopamine induced damage [23].

Regulatory FactorTarget GeneMechanismFold Induction
DexamethasoneSULT1A3Glucocorticoid Receptor [24]Concentration Dependent [24]
DopamineSULT1A1/1A3D1/NMDA Receptors [23]2-3 fold [23]
Pregnane X ReceptorSULT2ANuclear Receptor [21]Variable [21]

Post Translational Regulatory Mechanisms

Post translational modifications play crucial roles in modulating sulfotransferase activity and stability [25] [26]. Phosphorylation events can alter enzyme conformation and catalytic efficiency, while ubiquitination pathways control protein turnover rates [25]. Small ubiquitin like modifier conjugation has been identified as an important regulatory mechanism for transcriptional coactivators involved in sulfotransferase gene regulation [25].

The enzymatic mechanism itself involves sophisticated conformational changes that regulate substrate access to the active site [27]. The binding of three prime phosphoadenosine five prime phosphosulfate gates access to the active site through remodeling of the cap region that constricts the pore through which acceptor substrates must pass [27]. While the cofactor bound enzyme spends approximately ninety five percent of its time in the constricted state, the pore isomerizes between open and closed states when the nucleotide is bound [27].

Substrate Inhibition and Allosteric Regulation

Sulfotransferase one A three exhibits complex kinetic behavior including substrate inhibition at high dopamine concentrations [2]. This regulatory mechanism serves as a protective mechanism against excessive substrate levels that could overwhelm the enzyme's catalytic capacity [2]. The substrate inhibition pattern follows well defined kinetic models and contributes to maintaining appropriate dopamine sulfate formation rates under varying physiological conditions [2].

The enzyme also demonstrates allosteric regulation through cofactor binding and conformational changes [26]. The complete kinetic mechanism of sulfotransferase enzymes involves eight enzyme forms that interconvert via twenty two rate constants, creating a complex regulatory network that governs catalytic efficiency [26]. This intricate mechanism allows for fine tuned control of sulfation rates in response to substrate availability and cellular demands [26].

The gastrointestinal tract emerges as the predominant source of DOPA sulfate production in the human body, accounting for more than 75% of total dopamine sulfate formation [6]. This remarkable contribution stems from the unique metabolic capabilities of mesenteric organs, which include the gastrointestinal tract, spleen, and pancreas, collectively producing approximately 12.0 nanomoles per minute of dopamine [7] [8].

The mesenteric organ contribution to systemic dopamine production represents 42-46% of total body dopamine formation [7] [8]. Importantly, most of this dopamine production does not derive from sympathetic nerve terminals but rather reflects the presence of a novel nonneuronal dopaminergic system [7] [8]. This system demonstrates the presence of tyrosine hydroxylase, the rate-limiting enzyme for dopamine synthesis, in nonneuronal cell bodies within gastrointestinal tissues [7] [8].

Regional variations in sulfotransferase activity within the gastrointestinal tract follow a distinct pattern, with activity being highest in the small bowel, followed by right colon, left colon, rectum, stomach, and esophagus [9]. This distribution pattern correlates with the capacity for dopamine sulfate formation, indicating that different regions of the gastrointestinal tract contribute variably to systemic DOPA sulfate pools.

The sulfotransferase enzyme responsible for DOPA sulfate formation, specifically sulfotransferase 1A3 (SULT1A3), demonstrates particularly high expression levels in gastrointestinal tissues [10]. This enzyme shows preferential localization in differentiated enterocytes and exhibits substantial activity toward dopamine and its precursors [10] [11]. The gastrointestinal expression of SULT1A3 exceeds levels found in liver, establishing the gut as the primary site for catecholamine sulfoconjugation [10].

Studies utilizing arterial and portal venous blood sampling have demonstrated large arterial-portal venous increments in plasma dopamine sulfate concentrations, confirming that mesenteric dopamine sulfate production accounts for the majority of urinary dopamine sulfate excretion [2] [6]. This finding supports the concept that the gastrointestinal tract functions as an enzymatic "gut-blood barrier" for detoxifying dietary biogenic amines and delimiting autocrine/paracrine effects of endogenous dopamine [2] [6].

Plasma DOPA Sulfate Dynamics in Fed vs. Fasted States

The nutritional status significantly influences plasma DOPA sulfate concentrations, with dramatic alterations observed between fed and fasted states. Meal ingestion produces remarkable increases in plasma dopamine sulfate levels, with documented elevations exceeding 50-fold above baseline concentrations [2] [12]. This substantial response reflects both dietary contributions and enhanced gastrointestinal dopamine synthesis following food intake.

In contrast to the dramatic postprandial increases, prolonged fasting produces only modest reductions in plasma dopamine sulfate levels [2] [12]. Four-day fasting periods result in slight decreases in circulating dopamine sulfate, indicating the presence of substantial endogenous sources that maintain baseline concentrations independent of dietary input [2] [12]. This observation suggests that while dietary factors significantly influence plasma dopamine sulfate peaks, endogenous synthesis provides the foundation for basal circulating levels.

The postprandial increase in plasma dopamine sulfate correlates closely with the content of DOPA, dopamine, and dopamine sulfate present in consumed meals [13]. Evening meals, particularly those containing open sandwiches with higher biogenic amine content, produce the most pronounced elevations in circulating dopamine sulfate [13]. The incremental changes above basal values demonstrate a direct relationship with meal composition, emphasizing the importance of dietary sources in determining plasma dopamine sulfate excursions.

Experimental studies utilizing L-DOPA infusion demonstrate that exogenous precursor administration produces much larger increments in dopamine sulfate compared to free dopamine concentrations [2] [12]. Following L-DOPA injection, plasma dopamine sulfate reaches concentrations of 130.8 ± 12.8 ng/ml at two hours post-administration, representing seven times the level of free dopamine (19.1 ± 2.9 ng/ml) achieved during the same timeframe [14]. This preferential conversion to the sulfoconjugated form illustrates the efficiency of the sulfation pathway in processing DOPA-derived dopamine.

The temporal dynamics of DOPA sulfate following precursor administration reveal important characteristics of the sulfation system. While increases in free dopamine levels prove transient following L-DOPA injection, dopamine sulfate elevations persist for extended periods [15]. This prolonged circulation time reflects the stability of the sulfoconjugated form and its resistance to rapid metabolic clearance, supporting its proposed role as a storage form of dopamine [15].

Study ConditionMeasurementValueSource
Baseline (Fasted)Plasma dopamine sulfateBaseline levelGoldstein et al. 1999 [2]
Post-meal (Fed)Plasma dopamine sulfate>50-fold increaseGoldstein et al. 1999 [2]
After 4-day fastingPlasma dopamine sulfateOnly slight decreaseGoldstein et al. 1999 [2]
L-DOPA infusion (2h)Plasma dopamine sulfate130.8 ± 12.8 ng/mlStudy data [14]
L-DOPA infusion (2h)Plasma free dopamine19.1 ± 2.9 ng/mlStudy data [14]

Mesenteric Organ Contribution to Systemic Sulfate Pool

The mesenteric organs constitute the primary source of systemic dopamine sulfate, with compelling evidence demonstrating their dominant role in maintaining circulating pools of sulfoconjugated catecholamines. Arterial-portal venous sampling studies reveal consistent increments in dopamine sulfate concentrations across mesenteric organs, without comparable increments observed across other major organ systems such as heart, lungs, or liver [6].

Quantitative assessments indicate that mesenteric dopamine sulfate production accounts for most urinary dopamine sulfate excretion, establishing a direct link between gastrointestinal synthesis and systemic elimination [2] [6]. This relationship confirms that the majority of circulating dopamine sulfate originates from intestinal sources rather than peripheral conversion of circulating dopamine or sympathetic nerve release.

The mesenteric contribution to total body dopamine production reaches 45-50% in experimental animals, with similar proportions likely in humans [16]. This substantial contribution occurs primarily through nonneuronal mechanisms, as evidenced by the finding that most dopamine produced in mesenteric organs does not undergo conversion to norepinephrine, indicating minimal sympathetic nerve involvement [16].

The efficiency of mesenteric dopamine sulfate production reflects the high expression and activity of sulfotransferase enzymes within gastrointestinal tissues. SULT1A3 demonstrates particularly robust expression in intestinal mucosa, with activity levels that often exceed those found in liver [10]. The preferential localization of this enzyme in differentiated enterocytes positions the gastrointestinal tract as an ideal site for first-pass sulfation of both dietary and endogenously produced dopamine.

Clinical evidence supporting the primacy of mesenteric organs in dopamine sulfate production comes from studies of patients with sympathetic neurocirculatory failure, who maintain normal plasma dopamine sulfate levels despite impaired sympathetic function [2]. This observation confirms that dopamine sulfate formation operates independently of sympathetic nervous system activity and relies primarily on gastrointestinal synthetic capacity.

The hepatic contribution to dopamine sulfate metabolism differs significantly from its production role. While the liver demonstrates substantial capacity for dopamine metabolite removal, including 3,4-dihydroxyphenylacetic acid and homovanillic acid, it contributes minimally to dopamine sulfate formation [16]. Instead, hepatic tissue appears to function primarily in the clearance and further metabolism of dopamine sulfate and related compounds originating from mesenteric sources.

Organ/LocationDopamine Production RatePercentage of Total Body DASULT Activity Pattern
Mesenteric organs (total)12.0 nmol/min [7]42-46% [7] [8]Highest in mesenteric organs [6]
Gastrointestinal tract42-46% of total body production [7]Close to 50% [6]>75% of DA sulfate production [6]
Small bowelHighest activity [9]Not specifiedHighest [9]
Right colonHigh activity [9]Not specifiedHigh [9]
Left colonModerate activity [9]Not specifiedModerate [9]
RectumLower activity [9]Not specifiedLower [9]
StomachLower activity [9]Not specifiedLower [9]
EsophagusLowest activity [9]Not specifiedLowest [9]

Physical Description

Solid

XLogP3

-3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

277.02562286 g/mol

Monoisotopic Mass

277.02562286 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

Explore Compound Types